Methyl propyl ether
Overview
Description
Methyl propyl ether, also known as 1-Methoxypropane, is a clear colorless flammable liquid . It was once used as a general anaesthetic due to its greater potency .
Synthesis Analysis
This compound can be synthesized through various methods. One of the common methods is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the alkoxymercuration of alkenes .Molecular Structure Analysis
The molecular formula of this compound is C4H10O . The IUPAC Standard InChI is InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 .Chemical Reactions Analysis
Ethers, including this compound, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis
This compound is a clear colorless flammable liquid with a boiling point of 38.8 °C . It is less dense than water and insoluble in water .Scientific Research Applications
1. Fuel Processing and Domestic Applications
Methyl propyl ether, specifically in its variant as dimethyl ether (DME), has been studied for its potential application as a substitute fuel in domestic appliances, often used in conjunction with LPG (liquefied petroleum gas). A mixture of DME/LPG has shown significant improvement in combustion tests and is considered safe and compatible for domestic uses (Marchionna et al., 2008).
2. Chemical Dynamics in Flows
Studies on propyl methyl cellulose, a mixed ether, have shown that the dynamics of aqueous methyl and propyl methyl cellulose solutions in longitudinal and convergent flows are significantly affected by the number of side propyl groups. This research is crucial for understanding the behavior of such compounds in different flow conditions (Zoolshoev et al., 2005).
3. Methylation Reactions
This compound is used in the methylation of alkenes and methylbenzenes. The methylation reaction mechanisms using dimethyl ether are very similar to those with methanol, with dimethyl ether being slightly more reactive. This insight is valuable for various industrial and chemical synthesis processes (Svelle et al., 2005).
4. Analytical Chemistry
In the field of analytical chemistry, this compound derivatives, such as methyl hydroxybenzoate and propyl hydroxybenzoate, are analyzed using high-performance liquid chromatography (HPLC). This method allows for the simultaneous separation and assay of multiple compounds, crucial for quality control in drug manufacturing (Shabir, 2007).
5. Biochemistry and Metabolism
Hydroxytyrosyl methyl, ethyl, propyl, and butyl ethers, synthesized from hydroxytyrosol, show significant uptake and metabolism by HepG2 cells (a model of the human liver). The study of these ethers is important in understanding how synthetic lipophilic antioxidants are processed in the human body (Pereira-Caro et al., 2010).
6. Atmospheric Chemistry
The gas-phase reactions of vinyl ethers with the nitrate radical, including propyl vinyl ethers, have been studied to understand their impact on atmospheric chemistry.
These reactions are significant in atmospheric modeling and understanding air quality issues (Scarfogliero et al., 2006).
7. Environmental Bioremediation
The genomic analysis of Mycobacterium sp. strain ENV421, which can degrade methyl tert-butyl ether, offers insights into the bioremediation of ground water contaminated with ethers. This research has implications for environmental cleanup and the mitigation of water pollution (Tupa & Masuda, 2018).
8. UV/H2O2 Degradation Process
Research on the degradation pathways of methyl tert-butyl ether using the UV/H2O2 process provides valuable information for environmental remediation technologies. This process leads to the generation of various byproducts, contributing to our understanding of the environmental impact and treatment of water contaminants (Stefan et al., 2000).
9. Fuel Additive Production
This compound (methoxypropane) has been studied as a potential fuel additive, generated through the etherification reaction of methanol and n-propanol. This research is pivotal for developing alternative fuel additives and understanding their production mechanisms (Al-Mashhadani et al., 2017).
10. Photodegradation in Wastewater Treatment
The application of artificial neural networks to model the UV/H2O2 process in treating wastewater contaminated with methyl tert-butyl ether highlights the intersection of advanced computational methods and environmental engineering. This research aids in optimizing treatment processes for specific contaminants (Salari et al., 2005).
Mechanism of Action
Target of Action
Methyl propyl ether, also known as methoxypropane, primarily targets the central nervous system (CNS) where it was once used as a general anesthetic . It acts by altering the neuronal membrane’s lipid environment, thereby affecting the ion channels within the membrane .
Mode of Action
The mode of action of this compound involves the interaction with its primary target, the central nervous system. It alters the neuronal membrane’s lipid environment, which in turn affects the functioning of ion channels within the membrane . This leads to a decrease in neuronal excitability, resulting in the anesthetic effect .
Biochemical Pathways
It is known that ethers like this compound can undergo acidic cleavage in the presence of strong acids such as hydroiodic acid (hi) or hydrobromic acid (hbr), leading to the formation of alcohols and alkyl halides . This reaction proceeds via a nucleophilic substitution mechanism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) It is known that ethers are generally well-absorbed through inhalation, and they are primarily metabolized in the liver. The metabolites are then excreted via the kidneys .
Result of Action
The primary result of this compound’s action is its anesthetic effect. By altering the lipid environment of neuronal membranes and affecting ion channels, it decreases neuronal excitability. This leads to a loss of sensation, providing an anesthetic effect .
Safety and Hazards
properties
IUPAC Name |
1-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYTQGIUYNRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074558 | |
Record name | Methyl propyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS RN |
557-17-5 | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl propyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl propyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl propyl ether | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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